molecular formula C19H16N2O2 B2519144 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione CAS No. 39662-65-2

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione

Cat. No.: B2519144
CAS No.: 39662-65-2
M. Wt: 304.349
InChI Key: OZHCGSGZRLUISK-UHFFFAOYSA-N
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Description

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is a complex organic compound that features both indole and isoquinoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring . The isoquinoline moiety can be introduced through Pictet-Spengler condensation, where tryptamine derivatives react with aldehydes in the presence of acid catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using high-efficiency catalysts. The use of continuous flow reactors can also enhance the scalability of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.

Major Products:

  • Oxindole derivatives
  • Tetrahydroisoquinoline derivatives
  • Halogenated or nitrated indole derivatives

Comparison with Similar Compounds

  • 1H-Indole-3-ethanamine
  • 2-(1H-Indol-3-yl)ethan-1-ol
  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Comparison: 2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is unique due to the combination of indole and isoquinoline moieties, which is less common in similar compounds. This dual structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-11-13-5-1-2-7-16(13)19(23)21(18)10-9-14-12-20-17-8-4-3-6-15(14)17/h1-8,12,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHCGSGZRLUISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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